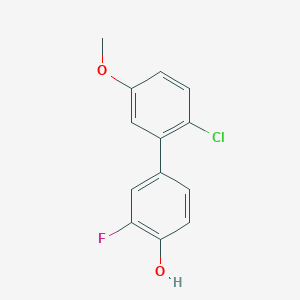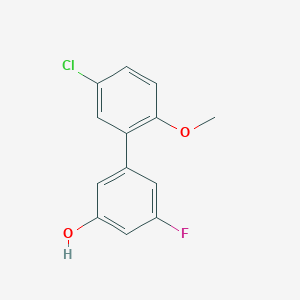
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, also known as 5-CMPF, is a synthetic compound that belongs to the class of phenols. It is a colorless crystalline solid with a melting point of approximately 75°C. It is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). 5-CMPF has a wide range of applications in scientific research, including biochemical and physiological studies, organic synthesis, and drug development.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is not fully understood. However, it is thought to interact with proteins and other molecules by forming hydrogen bonds and electrostatic interactions. This allows it to affect the structure and function of proteins and other molecules, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% has been shown to affect a variety of biochemical and physiological processes. In animal studies, it has been found to affect the expression of certain genes, alter the activity of enzymes, and induce changes in the levels of certain hormones. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is a useful compound for laboratory experiments due to its solubility in organic solvents and its relatively low toxicity. It is also relatively stable, making it suitable for long-term storage. However, it is not suitable for use in humans due to its potential toxicity.
Direcciones Futuras
The potential applications of 5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% are still being explored. Possible future directions for research include studying its effects on other biochemical and physiological processes, such as its effects on cell signaling pathways and its potential use in cancer therapy. Additionally, further research could be done to better understand its mechanism of action and to develop new synthetic methods for its production.
Métodos De Síntesis
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% can be synthesized from the reaction of 2-chloro-5-methoxyphenol and 3-fluorophenol in an aqueous medium at a pH of 9.5-10.5. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction proceeds in two steps: first, the 2-chloro-5-methoxyphenol is converted to the corresponding 2-chloro-5-methoxybenzoic acid; and second, the 3-fluorophenol is converted to the corresponding 3-fluorobenzoic acid. The two acids are then combined to form 5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95%.
Aplicaciones Científicas De Investigación
5-(2-Chloro-5-methoxyphenyl)-3-fluorophenol, 95% is a useful compound for scientific research due to its wide range of applications. It is used in biochemical and physiological studies to study the interactions of proteins and other molecules. It is also used in organic synthesis to prepare a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, it is used in drug development to study the pharmacological effects of potential drugs.
Propiedades
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-11-2-3-13(14)12(7-11)8-4-9(15)6-10(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANNQKFCGXVJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684411 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-85-1 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)









